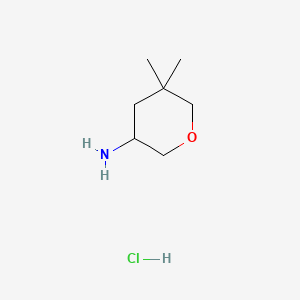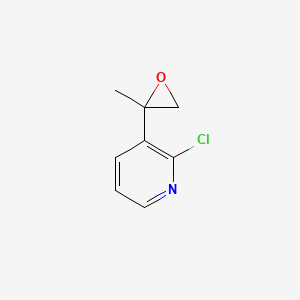
2-Chloro-3-(2-methyloxiran-2-yl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-3-(2-methyloxiran-2-yl)pyridine is a chemical compound with the molecular formula C8H8ClNO. It is a pyridine derivative, characterized by the presence of a chlorine atom at the second position and a 2-methyloxirane group at the third position of the pyridine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-(2-methyloxiran-2-yl)pyridine typically involves the reaction of 2-chloropyridine with an epoxide. One common method is the reaction of 2-chloropyridine with 2-methyloxirane under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic attack of the epoxide on the pyridine ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product .
Análisis De Reacciones Químicas
Types of Reactions: 2-Chloro-3-(2-methyloxiran-2-yl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction Reactions: Reduction of the compound can lead to the formation of corresponding reduced products.
Common Reagents and Conditions:
Substitution: Reagents such as sodium amide or thiourea can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of pyridine oxides or other oxidized products.
Reduction: Formation of reduced pyridine derivatives.
Aplicaciones Científicas De Investigación
2-Chloro-3-(2-methyloxiran-2-yl)pyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as a building block in organic synthesis
Mecanismo De Acción
The mechanism of action of 2-Chloro-3-(2-methyloxiran-2-yl)pyridine involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of specific enzymes or the disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific application and the biological context .
Comparación Con Compuestos Similares
- 2-Chloro-6-(2-methyloxiran-2-yl)pyridine
- 2,6-Dichloro-3-(2-methyloxiran-2-yl)pyridine
- 3-(2-Methyloxiran-2-yl)pyridine
Comparison: 2-Chloro-3-(2-methyloxiran-2-yl)pyridine is unique due to the specific positioning of the chlorine and 2-methyloxirane groups on the pyridine ring. This unique structure can influence its reactivity and biological activity compared to similar compounds. For example, the presence of the chlorine atom at the second position can enhance its electrophilic properties, making it more reactive in substitution reactions .
Propiedades
Número CAS |
906744-23-8 |
|---|---|
Fórmula molecular |
C8H8ClNO |
Peso molecular |
169.61 g/mol |
Nombre IUPAC |
2-chloro-3-(2-methyloxiran-2-yl)pyridine |
InChI |
InChI=1S/C8H8ClNO/c1-8(5-11-8)6-3-2-4-10-7(6)9/h2-4H,5H2,1H3 |
Clave InChI |
SYGDHVUUNIIJRG-UHFFFAOYSA-N |
SMILES canónico |
CC1(CO1)C2=C(N=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


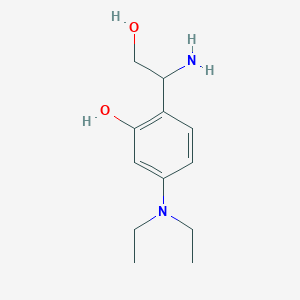
![Tert-butyl5-amino-8-oxa-1,12-diazatricyclo[8.4.0.0,2,7]tetradeca-2,4,6-triene-12-carboxylate](/img/structure/B13598075.png)

![rac-methyl2-[(3R,6R)-6-(trifluoromethyl)morpholin-3-yl]acetatehydrochloride](/img/structure/B13598079.png)
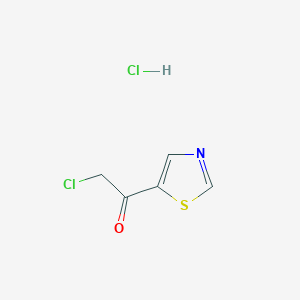
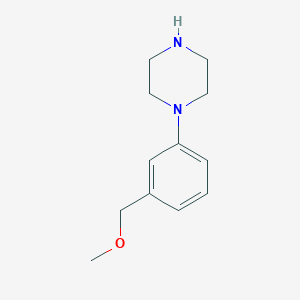
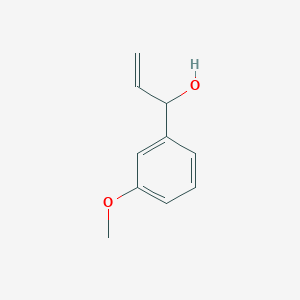
![Benzene, 1-[(difluoromethyl)thio]-3-isocyanato-](/img/structure/B13598094.png)
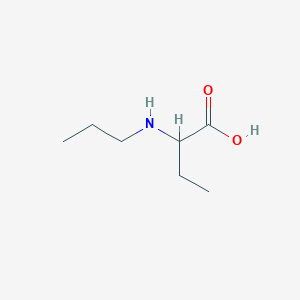
![rac-tert-butylN-methyl-N-[(1r,4r)-4-(bromomethyl)cyclohexyl]carbamate,trans](/img/structure/B13598123.png)

![2-[4-Methyl-5-oxo-2,2-bis(trifluoromethyl)-1,3-dioxolan-4-yl]acetaldehyde](/img/structure/B13598138.png)
![3-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-1H-pyrrole-2-carboxylicacid](/img/structure/B13598144.png)
